N'-(diphenylacetyl)-3,4-dimethoxybenzohydrazide
Overview
Description
N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide is a chemical compound. However, there is limited information available about this specific compound. It is important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals1.
Synthesis Analysis
The synthesis of compounds similar to N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide involves various methodologies. For instance, the synthesis of 4-aryl-(thio)semicarbazides linked with diphenylacetyl moiety has been reported2. However, the exact synthesis process for N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and electron diffraction345. However, the specific molecular structure analysis for N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide is not explicitly mentioned in the available literature.
Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the reaction mechanisms, kinetics, and the factors influencing the reaction rate. The application of design of experiments (DoE) reaction optimization and solvent selection has been highlighted in the development of new synthetic chemistry6. However, specific chemical reactions involving N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques. Nanoparticles, for instance, have been studied extensively due to their novel or enhanced physical and chemical properties compared to bulk material7. However, the specific physical and chemical properties of N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide are not detailed in the available resources.Safety And Hazards
Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety measures. However, a specific SDS for N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide is not available in the resources8910.
Future Directions
The future directions in the field of chemical research often involve the development of new synthetic methodologies, the discovery of novel reactions, and the improvement of existing processes. However, specific future directions for research involving N’-(diphenylacetyl)-3,4-dimethoxybenzohydrazide are not mentioned in the available resources1112.
properties
IUPAC Name |
N'-(2,2-diphenylacetyl)-3,4-dimethoxybenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-19-14-13-18(15-20(19)29-2)22(26)24-25-23(27)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSWNHQPVKCYOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,2-diphenylacetyl)-3,4-dimethoxybenzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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